molecular formula C22H21NO7S B2527310 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate CAS No. 1203134-21-7

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate

Cat. No.: B2527310
CAS No.: 1203134-21-7
M. Wt: 443.47
InChI Key: SKPLWMYQVGTPDH-UHFFFAOYSA-N
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Description

The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate features a complex structure integrating multiple pharmacophoric elements:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxyphenyl group, known for its electron-rich aromatic system, enabling π-π stacking interactions in biological targets.
  • Isoxazole ring: A five-membered heterocycle (O, N) contributing to metabolic stability and hydrogen-bonding capacity.
  • Acetate linker: Enhances molecular flexibility and facilitates interactions with polar residues.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7S/c1-14(2)31(25,26)18-6-3-15(4-7-18)9-22(24)27-12-17-11-20(30-23-17)16-5-8-19-21(10-16)29-13-28-19/h3-8,10-11,14H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLWMYQVGTPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule with potential biological significance. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various pharmacological activities.
  • Isoxazole ring : Often associated with neuroactive properties.
  • Isopropylsulfonylphenyl group : Imparts unique electronic properties that may influence biological interactions.

Molecular Formula

The molecular formula is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S, indicating a complex structure with multiple functional groups.

Pharmacological Effects

Research indicates that compounds similar to (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : The isoxazole ring has been linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .
  • Neuroprotective Properties : Compounds containing isoxazole structures are often evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Receptors : The isoxazole moiety may interact with GABA receptors, influencing neurotransmitter activity .
  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in inflammatory pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a related compound featuring the benzo[d][1,3]dioxole structure. The results indicated effective inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases .

Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a derivative of the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals .

Data Table

Biological ActivityRelated CompoundEffectivenessReference
AntimicrobialBenzo[d][1,3]dioxoleHigh
Anti-inflammatoryIsoxazole derivativeModerate
NeuroprotectiveIsoxazole-based compoundSignificant

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of benzo[d][1,3]dioxole, including those containing isoxazole moieties, exhibit significant anticonvulsant properties. A study demonstrated that certain benzo[d][1,3]dioxole derivatives showed protective effects against seizures in animal models, suggesting that similar compounds could be developed for therapeutic use in epilepsy management .

Table 1: Anticonvulsant Activity of Benzo[d][1,3]dioxole Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
3c9.8229.423.4
4cTBDTBDTBD

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases .

Synthetic Pathways

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate can be achieved through various chemical reactions involving isoxazole formation and subsequent esterification processes. Efficient synthetic methods are critical for scaling up production for research and clinical trials.

Table 2: Synthetic Routes for Isoxazole Derivatives

StepReaction TypeConditions
1CyclizationAcidic conditions
2EsterificationReflux with acid catalyst
3PurificationChromatography

Neuropharmacological Studies

In a recent study focusing on neuropharmacological properties, derivatives similar to (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate were evaluated for their effects on neurotransmitter systems involved in mood regulation and seizure activity. The results indicated a promising profile for managing conditions such as anxiety and epilepsy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Key Substituents Molecular Weight logP (Predicted) Notable Features
Target Compound Benzo[d][1,3]dioxol, isopropylsulfonyl ~437.4* ~3.2* High aromaticity, sulfonyl group for polarity
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl 390.3 ~3.5 Enhanced metabolic stability via CF₃ group
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate tert-Butylphenyl, ethyl ester ~317.4 ~4.1 High lipophilicity due to bulky tert-butyl
Piroxicam analogs (e.g., Compound 13d) Modified piroxicam scaffold ~350–400 ~2.8–3.5 Anti-HIV activity (EC₅₀: 20–25 µM)

*Estimated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : The target compound’s isopropylsulfonyl group contrasts with the trifluoromethyl group in . While both enhance polarity, the sulfonyl group may improve solubility and hydrogen-bonding capacity compared to the lipophilic CF₃ group.
  • Aromatic Systems : The benzo[d][1,3]dioxol moiety in the target compound and enables π-π interactions, unlike the tert-butylphenyl group in , which prioritizes hydrophobic interactions.
  • Scaffold Flexibility: The piroxicam analogs in demonstrate that minor scaffold modifications (e.g., sulfonamide vs. acetate linkers) can significantly alter biological activity.

Mechanistic and Computational Insights

Shared Mechanisms of Action (MOAs)

Evidence from indicates that compounds with similar scaffolds (e.g., oleanolic acid vs. hederagenin) often share MOAs due to conserved physicochemical properties. The target compound’s isoxazole-benzo[d][1,3]dioxol core may engage in:

  • Large-scale molecular docking with proteins via heterocyclic and aromatic interactions.
  • Hydrogen bonding through the sulfonyl group, analogous to raltegravir-like interactions observed in .
Divergent Activities via Substituent Effects
  • Anti-HIV Activity : Piroxicam analogs in achieved EC₅₀ values of 20–25 µM, highlighting the importance of sulfonamide/sulfonyl groups in integrase inhibition. The target compound’s isopropylsulfonyl group may mimic this interaction.
  • Metabolic Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, whereas the target compound’s sulfonyl group may improve aqueous solubility.

Stability and Intermolecular Interactions

Single-crystal X-ray and DFT studies on analogs (e.g., ) reveal:

  • Hydrogen-bond networks stabilize sulfonate/sulfonyl-containing compounds.
  • Hirshfeld surface analysis suggests that the isopropylsulfonyl group in the target compound may participate in C–H···O interactions, enhancing crystalline stability.

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